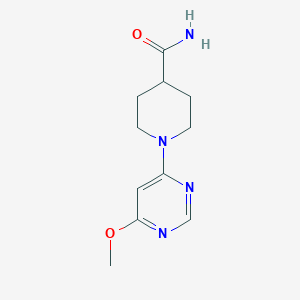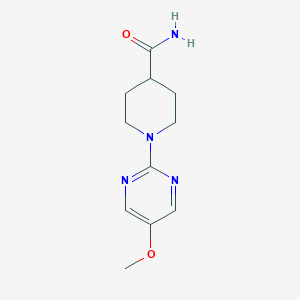![molecular formula C8H13N3OS B6459829 (1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine CAS No. 2290670-78-7](/img/structure/B6459829.png)
(1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine, more commonly known as MTCP, is a cyclic amine compound found in a variety of plants and animals. MTCP has been studied for its potential applications in a range of scientific research fields, such as biochemistry, physiology, and pharmacology. It is known for its ability to interact with a variety of enzymes and receptors, making it a valuable tool for exploring the inner workings of the body.
科学研究应用
MTCP has been studied for its potential applications in a variety of scientific research fields. In biochemistry, MTCP has been used to study the role of enzymes in metabolic pathways, such as the tricarboxylic acid cycle. In physiology, MTCP has been used to study the effects of hormones on the body, as well as the effects of drugs on the body. In pharmacology, MTCP has been used to study the effects of drugs on the body, as well as the interactions between drugs and receptors.
作用机制
MTCP is known to interact with a variety of enzymes and receptors. It is believed to act as an allosteric inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. It is also believed to act as an agonist of certain receptors, such as the GABA receptor. Furthermore, MTCP is known to interact with a variety of other molecules, such as the enzyme adenylate cyclase.
Biochemical and Physiological Effects
MTCP has been studied for its potential effects on the body. It is known to affect the levels of certain neurotransmitters, such as acetylcholine and GABA. It is also known to affect the activity of certain enzymes, such as adenylate cyclase. Furthermore, MTCP has been studied for its potential effects on the cardiovascular system, as well as its potential effects on the immune system.
实验室实验的优点和局限性
MTCP has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is relatively inexpensive. Furthermore, it is known to interact with a variety of enzymes and receptors, making it a useful tool for exploring the inner workings of the body. However, MTCP also has some limitations. It is known to have a relatively short half-life, meaning that it must be used quickly after synthesis. Furthermore, it is not known to be particularly stable in solution, meaning that it must be stored and handled carefully.
未来方向
Due to its potential applications in a variety of scientific research fields, there are a number of potential future directions for MTCP research. One potential direction is the development of new synthesis methods for MTCP. Another potential direction is the study of the effects of MTCP on other enzymes and receptors. Furthermore, further research could be conducted into the potential effects of MTCP on the cardiovascular system and the immune system. Additionally, further research could be conducted into the potential therapeutic applications of MTCP, such as its potential use as a drug for treating certain diseases.
合成方法
MTCP can be synthesized in a variety of ways. One of the most common methods is the use of the Wittig reaction. This reaction involves the use of a phosphonium ylide, which is reacted with an aldehyde or ketone. The result is the formation of an oxaphosphetane intermediate, which is then hydrolyzed to form the desired product. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions, the use of the Ullmann reaction, and the use of the Horner-Wadsworth-Emmons reaction.
属性
IUPAC Name |
(1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-5-10-8(13-11-5)12-7-4-2-3-6(7)9/h6-7H,2-4,9H2,1H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVXRQIDFMFEON-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OC2CCCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NSC(=N1)O[C@@H]2CCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459746.png)
![3-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459752.png)
![N-methyl-1-phenyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B6459758.png)
![3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459759.png)
![N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide](/img/structure/B6459773.png)
![N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6459774.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide](/img/structure/B6459789.png)
![2-[1-(oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6459796.png)
![2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6459797.png)
![1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B6459798.png)
![1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B6459799.png)


